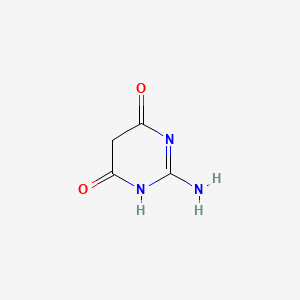
Malonylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a malonyl group attached to a guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malonylguanidine can be synthesized through the reaction of malonic acid with guanidine hydrochloride. The reaction typically involves heating the mixture to a temperature of around 120°C, followed by the addition of a catalyst to facilitate the reaction . The product is then purified through methods such as sublimation or extraction with benzene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Malonylguanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound hydride.
Wissenschaftliche Forschungsanwendungen
Malonylguanidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of malonylguanidine involves its interaction with specific molecular targets and pathways. It acts as a strong organic base and can form stable hydrogen bonds with various substrates. This property allows it to participate in catalytic reactions and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
Guanethidine: An antihypertensive agent that inhibits the release of norepinephrine.
Guanidinates: Nitrogen-rich compounds used as ligands in organometallic chemistry.
Uniqueness
Malonylguanidine is unique due to its specific structure, which combines the properties of both malonic acid and guanidine. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
4425-67-6 |
|---|---|
Molekularformel |
C4H5N3O2 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
2-imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H2,(H3,5,6,7,8,9) |
InChI-Schlüssel |
BTYNVOQLMBUUMS-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=NC1=O)N |
Kanonische SMILES |
C1C(=O)NC(=N)NC1=O |
Key on ui other cas no. |
4425-67-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















